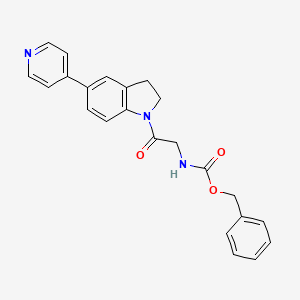

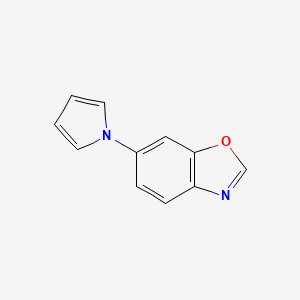

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

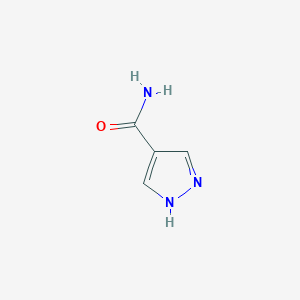

“Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate” is a chemical compound that belongs to the class of indole derivatives . Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to a significant interest among researchers in synthesizing a variety of indole derivatives .

Applications De Recherche Scientifique

Catalyst-free Synthesis of Substituted Carbamates

Research by Kasatkina et al. (2021) outlines a novel, environmentally friendly, catalyst-free synthesis method for N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates using accessible N-hetaryl ureas and alcohols. This method yields a wide range of substituted carbamates, highlighting the versatility of carbamate compounds in synthetic chemistry, which could include the synthesis of Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate (Kasatkina et al., 2021).

Antimitotic Agents

Studies on derivatives of carbamates, such as those conducted by Temple and Rener (1992), have demonstrated the biological activity of these compounds, particularly as antimitotic agents. The chiral isomers of ethyl carbamates showed activity in biological systems, suggesting the potential for Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate in similar applications (Temple & Rener, 1992).

Synthesis Pathways and Anticancer Activity

Ramkumar and Nagarajan (2014) described a new synthesis route for ellipticine quinone from isatin, involving intermediates structurally related to Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate. This pathway underscores the relevance of such compounds in synthesizing complex molecules with potential anticancer activity (Ramkumar & Nagarajan, 2014).

Antimicrobial and Anticancer Properties

Elewa et al. (2021) explored the synthesis, characterization, and evaluation of new pyridines derived from pyridine-3-carbonitrile for their antibacterial and antitumor activities. This study indicates the potential biomedical applications of pyridine derivatives, which could extend to Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate (Elewa et al., 2021).

Mécanisme D'action

Target of Action

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate is a complex compound that primarily targets multiple receptors . The compound’s structure, which includes an indole nucleus, allows it to bind with high affinity to these receptors . This makes Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate a valuable candidate for the development of new therapeutic derivatives .

Mode of Action

The interaction of Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate with its targets leads to a variety of biological responses. The compound’s indole scaffold is found in many important synthetic drug molecules, which gives a valuable idea for treatment . The compound’s mode of action is primarily based on its ability to bind with high affinity to multiple receptors, which can lead to various biological activities .

Biochemical Pathways

Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate affects a variety of biochemical pathways due to its broad-spectrum biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s influence on these pathways leads to diverse biological activities and therapeutic possibilities .

Pharmacokinetics

The compound’s indole nucleus is known to contribute to its broad-spectrum biological activities , which suggests that it may have favorable ADME properties that contribute to its bioavailability.

Result of Action

The molecular and cellular effects of Benzyl (2-oxo-2-(5-(pyridin-4-yl)indolin-1-yl)ethyl)carbamate’s action are diverse, given its broad-spectrum biological activities . For example, certain derivatives of the compound have shown inhibitory activity against influenza A . Other derivatives have demonstrated potent antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Propriétés

IUPAC Name |

benzyl N-[2-oxo-2-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O3/c27-22(15-25-23(28)29-16-17-4-2-1-3-5-17)26-13-10-20-14-19(6-7-21(20)26)18-8-11-24-12-9-18/h1-9,11-12,14H,10,13,15-16H2,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLLCBSNZCCZEIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CNC(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2613476.png)

![5-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2613486.png)

![6-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2613491.png)

![5-bromo-N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]-2-furamide](/img/structure/B2613494.png)

![N-(4-chlorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2613499.png)